2-amino-7-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol. This reaction forms the 2-aminothiazole core.
Bromination and Methoxylation:
Cyclization: The final step involves the cyclization of the aminothiazole derivative with a suitable pyridine precursor under acidic or basic conditions to form the fused thiazolo[4,5-b]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromo group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
2-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its potential to modulate enzyme activity and receptor binding, making it a candidate for drug development.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with a thiazole ring, known for its antimicrobial and anticancer properties.
Thiazolopyridine Derivatives: Compounds with similar fused ring systems, studied for their diverse biological activities.
Uniqueness
2-AMINO-7-(3-BROMO-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to the presence of the bromo and methoxy substituents on the phenyl ring, which can enhance its biological activity and selectivity towards specific targets. Additionally, the fused thiazolo[4,5-b]pyridine ring system provides a rigid and planar structure that can facilitate interactions with biological macromolecules .
Properties
Molecular Formula |
C13H12BrN3O2S |
---|---|
Molecular Weight |
354.22 g/mol |
IUPAC Name |
2-amino-7-(3-bromo-4-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H12BrN3O2S/c1-19-9-3-2-6(4-8(9)14)7-5-10(18)16-12-11(7)20-13(15)17-12/h2-4,7H,5H2,1H3,(H2,15,17)(H,16,18) |
InChI Key |
FNYKNMKVCCMXGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N)Br |
Origin of Product |
United States |
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